molecular formula C10H7F3O B2785914 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene CAS No. 1877281-26-9

4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B2785914
CAS No.: 1877281-26-9
M. Wt: 200.16
InChI Key: MMBULGCYSFSLCF-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H7F3O. It is known for its unique chemical structure, which includes an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-(trifluoromethyl)benzene
  • 4-Ethynyl-2-methoxy-1-(trifluoromethyl)benzene
  • 2-Ethynyl-α,α,α-trifluorotoluene

Uniqueness

4-Ethynyl-1-methoxy-2-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-ethynyl-1-methoxy-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-3-7-4-5-9(14-2)8(6-7)10(11,12)13/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBULGCYSFSLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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